2,4-Tridecanedione

Description

It has been identified in environmental samples via GC-MS analysis, showing a retention time of 23.703 minutes and a peak area of 126.1 . The compound is synthesized through aryl-transfer reactions using diphenyliodonium chloride, yielding 53% under optimized conditions .

Propriétés

Numéro CAS |

25276-80-6 |

|---|---|

Formule moléculaire |

C13H24O2 |

Poids moléculaire |

212.33 g/mol |

Nom IUPAC |

tridecane-2,4-dione |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14/h3-11H2,1-2H3 |

Clé InChI |

QAXKYAIESKANJL-UHFFFAOYSA-N |

SMILES canonique |

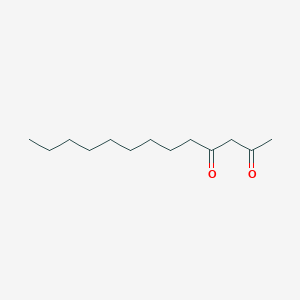

CCCCCCCCCC(=O)CC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Tridecanedione can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride . Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the diketone can be prepared by the acetylation of 2-heptanone with ethyl acetate and sodium amide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the diketone, followed by purification processes such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Tridecanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.

Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

2,4-Tridecanedione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2,4-Tridecanedione exerts its effects involves interactions with molecular targets and pathways. As a diketone, it can form complexes with metal ions and participate in coordination chemistry. Additionally, its reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or activation in biological systems .

Comparaison Avec Des Composés Similaires

Key Observations :

- Yield Trends : Shorter-chain β-diketones (e.g., 2,4-heptanedione) exhibit higher synthesis yields compared to 2,4-tridecanedione, likely due to reduced steric hindrance and increased reaction efficiency in smaller molecules .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Chain Length Effects: The 13-carbon chain of this compound reduces solubility in polar solvents compared to acetylacetone, making it more suited for nonpolar applications .

- Branching Effects: Branched analogs (e.g., 3-methyl-2,4-pentanedione) exhibit reduced enol content, impacting their ability to form stable metal complexes compared to linear β-diketones .

Activité Biologique

2,4-Tridecanedione is a diketone compound with the chemical formula . It belongs to the class of aliphatic ketones and has garnered attention in various fields, particularly in biological and pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features two carbonyl groups located at the second and fourth positions of a tridecane chain. This arrangement influences its reactivity and interaction with biological molecules. The compound is typically synthesized through various organic reactions involving longer-chain fatty acids or their derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 212.33 g/mol |

| Melting Point | -5 °C |

| Boiling Point | 240 °C |

| Solubility | Soluble in organic solvents (ethanol, acetone) |

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

Case Study: Antimicrobial Activity

A case study conducted by researchers at Monash University evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The study found that concentrations as low as 0.5% could inhibit the growth of Listeria monocytogenes, suggesting its potential application as a natural preservative in food products .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, altering permeability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Free Radical Scavenging : By donating electrons to free radicals, it reduces oxidative stress.

Table 2: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Antioxidant | Free radical scavenging | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Applications in Medicine

Given its diverse biological activities, this compound holds promise for therapeutic applications:

- Food Preservation : Its antimicrobial properties can be harnessed to extend the shelf life of perishable products.

- Pharmaceutical Development : The compound's antioxidant capabilities make it a candidate for developing drugs targeting oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.